molecular formula C22H28N4O B5007413 2-(4-ethyl-1-piperazinyl)-4-methyl-7-(4-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone

2-(4-ethyl-1-piperazinyl)-4-methyl-7-(4-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B5007413
M. Wt: 364.5 g/mol
InChI Key: UKHNVYAGEZOOIK-UHFFFAOYSA-N
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Description

The compound you mentioned is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure formed by the fusion of two aromatic rings, a benzene ring and a pyrimidine ring . They are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects .


Molecular Structure Analysis

Quinazolinones have a bicyclic structure with a benzene ring fused to a pyrimidine ring. The specific compound you mentioned also has a piperazine ring, which is a saturated heterocyclic ring containing two nitrogen atoms .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including substitutions and additions, depending on the specific substituents present on the ring . Piperazine rings can also participate in various reactions, such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific quinazolinone derivative would depend on its exact structure, including the type and position of its substituents. These properties could include its melting point, boiling point, solubility, and stability .

Mechanism of Action

The biological activity of quinazolinones depends on their specific structure and the type of substituents present. Some quinazolinones are known to inhibit certain enzymes, while others may interact with various receptors .

Safety and Hazards

The safety and hazards associated with a specific quinazolinone derivative would depend on its exact structure. Some quinazolinones may be harmful if ingested or may cause skin or eye irritation .

Future Directions

Quinazolinones are a focus of ongoing research due to their wide range of biological activities. Future research may explore new synthetic methods, new derivatives with improved activity, or new applications for these compounds .

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-methyl-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O/c1-4-25-9-11-26(12-10-25)22-23-16(3)21-19(24-22)13-18(14-20(21)27)17-7-5-15(2)6-8-17/h5-8,18H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHNVYAGEZOOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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